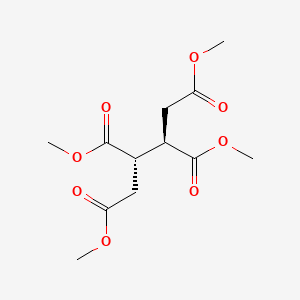
meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is a chemical compound with the molecular formula C__8H__1__0O__8 . It is used as a cross-linking agent and as a building block for the synthesis of specialized polymers for the formulation of resins, polymers, coatings, and adhesives .
Molecular Structure Analysis
The molecular structure of meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is represented by the formula C__8H__1__0O__8, and it has a molecular weight of 234.16 .Wissenschaftliche Forschungsanwendungen
Textile Industry: Anti-Pilling and Flame Retardant Properties
meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester: is utilized in the textile industry as a cross-linking agent. When applied to cotton cellulose, it significantly enhances the fabric’s resistance to pilling—those annoying little balls of fiber that form on the surface of textiles over time. Moreover, it imparts flame retardant properties to the fabric, making it safer and more durable .
Nanotechnology: Spacer for Nanoparticle Cross-Linking
In the realm of nanotechnology, this compound serves as an effective spacer in the cross-linking of titanium dioxide (titania) nanoparticles to cotton. This application is pivotal in creating smart textiles with enhanced functionalities, such as self-cleaning properties and improved mechanical strength .
Durable Press Finishing Agent
The compound is also employed as a non-formaldehyde durable press finishing agent. This application is crucial for imparting permanent press qualities to fabrics, which helps them maintain their shape and resist wrinkles after laundering .
Fabric Functionalization
meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester: is used to functionalize cotton fabric. Treated fabrics exhibit improved anti-pilling, wrinkle resistance, and fire-retardant properties. This functionalization process is essential for producing high-quality textiles that meet the rigorous demands of modern consumers .
Synthesis of Flexible Membranes
The compound is instrumental in the synthesis of flexible, free-standing nanocellulose membranes. These membranes have potential applications in filtration, as sensors, and in electronic devices due to their flexibility and durability .
Chemical Intermediate
As a chemical intermediate, meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is involved in various synthesis processes in organic chemistry. Its four carboxylic acid groups make it a versatile precursor for synthesizing multifunctional compounds .
Environmental Science: Ocean Acidification Studies
In environmental science, particularly in studies related to ocean acidification, this compound could be used as a pH buffer or a calibration standard for oceanic pH measurements. Accurate pH measurements are crucial for assessing the impact of increased carbon dioxide on marine ecosystems .
Biomedical Research: Drug Delivery Systems
In biomedical research, there’s potential for using meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester in drug delivery systems. Its structure could allow for the attachment of multiple drug molecules, making it a candidate for targeted drug delivery platforms .
Safety and Hazards
Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye irritation, it is advised to rinse cautiously with water for several minutes and seek medical attention if irritation persists .
Eigenschaften
IUPAC Name |
tetramethyl (2R,3S)-butane-1,2,3,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h7-8H,5-6H2,1-4H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASUALUCOYWST-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]([C@H](CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetramethyl (2R,3S)-butane-1,2,3,4-tetracarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)
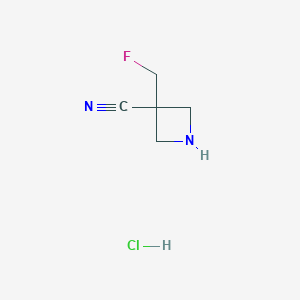
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)
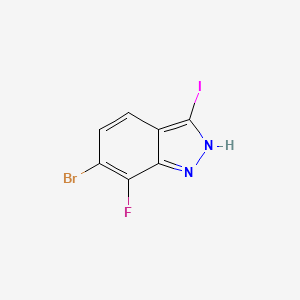

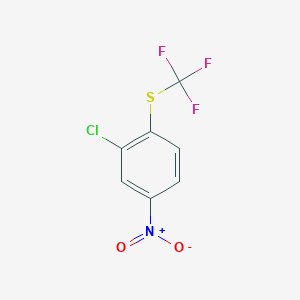
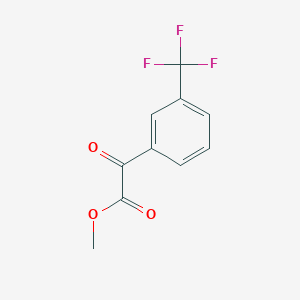
![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)
![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)